molecular formula C25H16O B12561712 Spiro[fluorene-9,3'-naphtho[2,1-b]pyran] CAS No. 160430-59-1

Spiro[fluorene-9,3'-naphtho[2,1-b]pyran]

Cat. No.: B12561712
CAS No.: 160430-59-1
M. Wt: 332.4 g/mol
InChI Key: PGKYCFLVBGRIBI-UHFFFAOYSA-N
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Description

Spiro[fluorene-9,3’-naphtho[2,1-b]pyran] is a complex organic compound characterized by its unique spiro structure, which involves a fluorene moiety connected to a naphthopyran unit

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[fluorene-9,3’-naphtho[2,1-b]pyran] typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which is used to form the spiro linkage between the fluorene and naphthopyran units. This reaction requires palladium catalysts and is carried out under inert conditions to prevent oxidation .

Industrial Production Methods

Industrial production of Spiro[fluorene-9,3’-naphtho[2,1-b]pyran] may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Spiro[fluorene-9,3’-naphtho[2,1-b]pyran] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

Spiro[fluorene-9,3’-naphtho[2,1-b]pyran] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Spiro[fluorene-9,3’-naphtho[2,1-b]pyran] exerts its effects involves its interaction with specific molecular targets. In the context of OLEDs, the compound functions as a hole-transporting material, facilitating the movement of positive charges within the device. This is achieved through its conjugated structure, which allows for efficient charge transfer .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[fluorene-9,9’-xanthene]
  • Spiro[indoline-2,3’-naphtho[2,1-b]pyran]
  • Spiro[fluorene-9,9’-diketopyrrolopyrrole]

Uniqueness

Spiro[fluorene-9,3’-naphtho[2,1-b]pyran] is unique due to its specific spiro linkage and the combination of fluorene and naphthopyran units. This structure imparts distinct photophysical properties, making it particularly suitable for applications in organic electronics and photonics .

Properties

CAS No.

160430-59-1

Molecular Formula

C25H16O

Molecular Weight

332.4 g/mol

IUPAC Name

spiro[benzo[f]chromene-3,9'-fluorene]

InChI

InChI=1S/C25H16O/c1-2-8-18-17(7-1)13-14-24-21(18)15-16-25(26-24)22-11-5-3-9-19(22)20-10-4-6-12-23(20)25/h1-16H

InChI Key

PGKYCFLVBGRIBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4(O3)C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

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